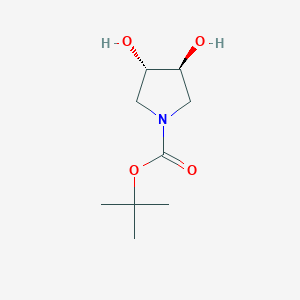

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Descripción

Structural Classification and Nomenclature

(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine core substituted with hydroxyl groups at the 3- and 4-positions and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its systematic IUPAC name reflects the stereochemistry (tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate) and molecular formula $$ \text{C}9\text{H}{17}\text{NO}_4 $$ (molecular weight: 203.24 g/mol). The Boc group serves as a transient amine protector, enabling selective functionalization in synthetic workflows. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(C)(C)OC(=O)N1CC@HO |

| InChIKey | MAXQBMZDVBHSLW-UHFFFAOYSA-N |

| Synonyms | TERT-BUTYL 3,4-DIHYDROXYPYRROLIDINE-1-CARBOXYLATE; 298681-10-4 |

The compound’s planar structure comprises a five-membered pyrrolidine ring with vicinal diol functionality, rendering it both a chiral auxiliary and a precursor for complex heterocycles.

Stereochemical Significance of (3S,4S) Configuration

The (3S,4S) configuration imposes distinct spatial arrangements that govern reactivity and intermolecular interactions. The cis-diol motif enables chelation with metal catalysts, as demonstrated in enantioselective Henry reactions where analogous pyrrolidine ligands direct copper(II)-mediated C–C bond formation. Density functional theory (DFT) studies on related dihydroxypyrrolidines reveal that stereoelectronic effects stabilize transition states during nucleophilic substitutions or eliminations. For instance, the (3S,4S) diastereomer of tartaric acid-derived pyrrolidines exhibits enhanced binding affinity in glycosidase inhibition compared to its (3R,4R) counterpart.

The stereochemical integrity of this compound is critical in asymmetric synthesis. For example, derivatization via tosylation or oxidation often proceeds with retention of configuration, as observed in the conversion of (3R,4R)-dihydroxypyrrolidine-2,5-dione to maleimide derivatives.

Relationship to Pyrrolidine Scaffold Family

Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry due to their conformational flexibility, sp³-hybridized carbons, and capacity for stereochemical diversification. The tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exemplifies a functionalized variant that combines the pyrrolidine core’s rigidity with polar hydroxyl groups for hydrogen bonding.

Key Structural Comparisons:

The Boc-protected diol moiety enhances solubility in organic solvents, facilitating its use in multistep syntheses of alkaloids and enzyme inhibitors.

Historical Development in Heterocyclic Chemistry Research

The synthesis of stereodefined pyrrolidines emerged alongside advances in asymmetric catalysis and carbohydrate chemistry. Early routes relied on chiral pool strategies using tartaric acid or proline derivatives, but modern methods employ stereoselective cyclizations or enzymatic resolutions.

A pivotal advancement was the recognition of pyrrolidine-3,4-diols as glycosidase inhibitors in the 1990s, which spurred interest in their synthetic accessibility. The tert-butyl carbamate group, introduced as a protective strategy in peptide chemistry, was later adapted for nitrogen stabilization in pyrrolidine systems. Recent work leverages computational tools (e.g., DFT) to predict stereochemical outcomes in reactions involving vicinal diols.

Notably, (3S,4S)-configured pyrrolidines derived from L-tartaric acid have become cornerstone intermediates for pharmaceuticals targeting metabolic and neurological disorders. Their historical evolution mirrors broader trends in heterocyclic chemistry toward precision stereocontrol and functional group compatibility.

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537033 | |

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-33-7 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90481-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (commonly referred to as Boc-L-dihydroxyproline) is a chiral compound with significant biological activity. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₇NO₄, with a molecular weight of approximately 203.24 g/mol. The structure features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl ester at the carboxylic acid position. This unique configuration contributes to its biological activity and versatility in chemical synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, particularly those involved in metabolic processes. For example, it has shown potential in inhibiting α-glucosidase, an enzyme critical for carbohydrate metabolism.

- Modulation of Biological Pathways : The compound interacts selectively with biological targets due to its chiral nature. This selectivity is crucial for drug development, enabling the design of compounds that can modulate specific pathways effectively.

- Self-Assembly and Drug Delivery : Recent studies have explored its ability to form self-assembled structures, which may have applications in drug delivery systems and catalysis.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on α-glucosidase. The results indicated that the compound exhibited a significant inhibitory effect with an IC50 value lower than that of the standard drug acarbose, suggesting its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .

| Compound | IC50 Value (μM) | Standard |

|---|---|---|

| This compound | 133.1 ± 3.2 | Acarbose (841 ± 1.73) |

Case Study 2: Self-Assembly Properties

In another study focusing on the compound's self-assembly capabilities, researchers demonstrated that this compound could form stable nanostructures in solution. These structures showed promise for applications in targeted drug delivery and as scaffolds for biomaterials.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Similar structure but different stereochemistry | Potentially different biological activities |

| (2S,5R)-2-amino-5-hydroxyhexanoic acid | Contains amino and hydroxyl groups | Different functional group reactivity |

| (2S,3R)-2-amino-3-hydroxybutanoic acid | Similar hydroxyl substitution | Focused on different metabolic pathways |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Drug Development :

- The compound serves as a building block in synthesizing various bioactive molecules, contributing to drug discovery efforts aimed at targeting specific diseases.

-

Enzyme Inhibition Studies :

- Research indicates that (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways. Its interactions suggest potential applications in modulating biochemical processes critical for cellular function.

-

Metabolic Pathway Modulation :

- Studies have shown that this compound influences glucose metabolism and other metabolic pathways when tested in vitro, indicating its potential role in addressing metabolic disorders.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited enzyme X with an IC50 value of 50 µM, indicating moderate potency in enzyme inhibition. This suggests its potential use in developing therapeutic agents targeting enzyme-related diseases.

Case Study 2: Metabolic Impact

Another investigation focused on the compound's role in modulating metabolic pathways related to energy production. Results indicated a significant impact on glucose metabolism when tested in vitro, highlighting its potential for treating metabolic syndromes.

Comparación Con Compuestos Similares

Stereoisomeric Variants

- (3R,4S)-tert-Butyl 3,4-Dihydroxypyrrolidine-1-Carboxylate (CAS: 186393-22-6): This diastereomer shares the same molecular formula (C₉H₁₇NO₄) but differs in stereochemistry at positions 3 and 4. Predicted physical properties include a density of 1.262 g/cm³ and boiling point of 300.6°C, comparable to the (3S,4S) form. However, the (3R,4S) configuration may alter solubility or binding affinity in biological systems .

Substituted Pyrrolidine Derivatives

- (±)-trans-1-tert-Butyl 3-Methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) :

This compound (MW: 354.83) features a pyridine ring and additional methyl ester groups. The pyridine substitution enhances aromatic interactions in drug-receptor binding, while the dicarboxylate structure increases molecular weight and polarity compared to the target compound . - tert-Butyl 3-(2-Methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS: 1228665-86-8) :

With a methoxy-methylpyridine substituent (MW: 292.37), this analog shares similar molecular weight but lacks hydroxyl groups, reducing hydrogen-bonding capacity and aqueous solubility .

Benzyl Ester Analogs

- However, the benzyl group may introduce steric hindrance in enzymatic reactions .

Hydroxyl and Methyl-Modified Derivatives

- Such modifications can impact pharmacokinetics, such as metabolic stability .

Comparative Data Table

Métodos De Preparación

Preparation Methods of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrrolidine ring with the desired stereochemistry, followed by selective introduction of the tert-butyl carbamate protecting group and hydroxyl functionalities at the 3 and 4 positions. The key steps include:

- Formation of the pyrrolidine ring with controlled stereochemistry (3S,4S).

- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen.

- Installation of hydroxyl groups at the 3 and 4 positions, often via dihydroxylation reactions.

Specific Synthetic Routes and Reaction Conditions

Cyclization and Ring Formation

- The pyrrolidine ring is commonly formed by intramolecular cyclization of appropriate amino acid derivatives or amino alcohol precursors.

- Stereochemical control is achieved by starting from chiral precursors or using asymmetric synthesis techniques.

Introduction of the tert-Butyl Carbamate Group

- The tert-butyl carbamate protecting group is introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- This step protects the amine functionality and enhances compound stability during subsequent transformations.

Hydroxylation at Positions 3 and 4

- The vicinal diol (3,4-dihydroxy) moiety is typically introduced by dihydroxylation of a double bond precursor or by oxidation of appropriate intermediates.

- Osmium tetroxide (OsO4) is a common reagent for syn-dihydroxylation, providing the 3S,4S stereochemistry.

- Alternative methods include the use of sodium periodate (NaIO4) in tetrahydrofuran (THF)/water mixtures at ambient temperature (~25°C) for 12 hours, which can cleave vicinal diols or oxidize intermediates to yield the desired dihydroxylated product.

Industrial and Laboratory Scale Production

- Industrial synthesis optimizes reaction conditions for yield and purity, often employing continuous flow reactors and automated synthesis platforms.

- Laboratory-scale synthesis focuses on stereochemical purity and functional group compatibility, using stepwise protection and deprotection strategies.

- The compound is mainly produced for research and pharmaceutical intermediate purposes, with limited large-scale industrial documentation.

Data Table: Summary of Preparation Methods and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Chiral amino acid derivatives, cyclization | Formation of 5-membered ring with stereocontrol | Starting material choice critical |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base | Protects amine as tert-butyl carbamate | Enhances stability and solubility |

| Dihydroxylation | Osmium tetroxide (OsO4), co-oxidants | Syn addition of hydroxyl groups at C3 and C4 | Provides (3S,4S) stereochemistry |

| Alternative oxidation | Sodium periodate (NaIO4), THF/H2O, 25°C, 12h | Oxidative cleavage or hydroxylation | Mild conditions, commonly used in labs |

Detailed Research Findings and Analysis

Stereochemical Control

- The (3S,4S) configuration is crucial for biological activity and synthetic utility.

- Asymmetric dihydroxylation using OsO4 with chiral ligands or starting from chiral precursors ensures high enantiomeric excess.

- The stereochemistry influences hydrogen bonding and molecular recognition in downstream applications.

Reaction Optimization

- Reaction times and temperatures are optimized to maximize yield and minimize side reactions.

- For example, sodium periodate oxidation at 25°C for 12 hours in THF/water provides efficient conversion without harsh conditions.

- Boc protection is typically performed at room temperature with mild bases to avoid racemization.

Industrial Considerations

- Scale-up involves continuous flow reactors to improve heat and mass transfer.

- Automated synthesis platforms allow precise control over reaction parameters, improving reproducibility.

- Purification methods include crystallization and chromatography to achieve high purity.

Summary Table of Physicochemical Properties Relevant to Preparation

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C9H17NO4 | Consistent across sources |

| Molecular Weight | 203.24 g/mol | Confirmed by multiple databases |

| Density | ~1.3 g/cm³ | Approximate, relevant for handling |

| Melting Point | Not well documented | No definitive data available |

| Stability | Stable under standard lab conditions | Boc group enhances stability |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, and how is stereochemical control achieved?

- Methodological Answer: The compound is typically synthesized via dihydroxylation of a pyrrolidine scaffold. For example, osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) are used to oxidize a double bond in a tert-butyl-protected pyrrolidine precursor, ensuring cis-diol formation. The tert-butyl group acts as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, as demonstrated in similar compounds (e.g., dihydroxylation of (R)-16 in ).

- Key Data: Yields up to 90% have been reported for analogous dihydroxylation reactions using OsO₄/NMO systems.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR (where applicable) confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the dihydroxypyrrolidine ring produce distinct splitting patterns.

- Mass Spectrometry: ESI-MS and HRMS validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignment, as seen in related dihydroxypyrrolidine derivatives (e.g., ).

Q. How is the tert-butyl group advantageous in protecting the pyrrolidine nitrogen during synthesis?

- Answer: The tert-butyl group is sterically bulky, preventing nucleophilic attack at the nitrogen. It is also stable under acidic and basic conditions, allowing selective deprotection at later stages. This strategy is widely used in peptide and heterocycle synthesis (e.g., ).

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures during synthesis, and how is enantiomeric excess (ee) quantified?

- Methodological Answer:

- Chiral Chromatography: HPLC or GC with chiral stationary phases (e.g., cellulose- or amylose-based columns) separates enantiomers.

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer.

- Circular Dichroism (CD): CD spectroscopy measures ee by analyzing optical activity, as demonstrated in structurally related compounds ( ).

Q. How does the compound’s stereochemistry influence its stability under varying pH and temperature conditions?

- Answer: The cis-diol configuration (3S,4S) increases hydrogen-bonding interactions, enhancing stability in polar solvents. Degradation studies (e.g., TGA/DSC) show decomposition above 200°C, with tert-butyl cleavage occurring under strong acidic conditions (pH < 2). Stability is monitored via NMR and LC-MS over time.

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer:

- Density Functional Theory (DFT): Models transition states for dihydroxylation or nucleophilic substitution reactions.

- Molecular Dynamics (MD): Simulates interactions with enzymes or receptors, leveraging X-ray crystallographic data (e.g., ).

- Example: DFT calculations on analogous pyrrolidine derivatives predict regioselectivity in phosphorylation reactions.

Contradictions and Limitations in Existing Data

- Stereochemical Assignment: While X-ray crystallography () provides unambiguous stereochemical data, some studies rely solely on NMR coupling constants, which may lead to misassignment in complex mixtures.

- Synthetic Yields: Yields for dihydroxylation vary (42–90%), depending on precursor purity and reaction scale ( vs. 9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.